Spebrutinib (chemical name: (S)-1-(4-(4-((4-((2,4-difluorophenyl)amino)pyrido[2,3-d]pyrimidin-6-yl)oxy)piperidin-1-yl)benzoyl)pyrrolidin-2-yl)but-3-yn-2-ol) is an orally bioavailable, selective, irreversible inhibitor of Bruton’s tyrosine kinase (BTK) []. It belongs to the class of tyrosine kinase inhibitors (TKIs) and is a second-generation BTK inhibitor, known for its covalent binding properties []. Spebrutinib has been investigated for its potential as an antineoplastic agent and its role in modulating immune responses, particularly in B cells and osteoclasts [, ].
Spebrutinib is classified as a small-molecule drug and falls under the category of Bruton's tyrosine kinase inhibitors. Its development is part of ongoing research into non-covalent inhibitors that interact with Bruton's tyrosine kinase in a distinct manner compared to traditional ATP-mimetic inhibitors . The compound's structure and mechanism are designed to achieve high selectivity and potency, minimizing off-target effects.
The synthesis of Spebrutinib involves several intricate steps. Initial design processes utilize computational methods, including molecular docking, to optimize the compound's interaction with Bruton's tyrosine kinase . Following this, chemical synthesis typically includes the following stages:
Spebrutinib's molecular structure features key components that contribute to its function as a Bruton's tyrosine kinase inhibitor. The structure can be represented as follows:
The detailed molecular formula and structural data are essential for understanding its pharmacological properties and potential modifications for improved efficacy .
Spebrutinib functions by selectively inhibiting Bruton's tyrosine kinase, which plays a vital role in B cell receptor signaling. The mechanism involves:
This inhibition has therapeutic implications in treating B cell-related disorders, including certain types of leukemia and lymphoma .
Spebrutinib exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for clinical applications .
Spebrutinib has significant potential applications in various scientific fields:
The ongoing research into Spebrutinib continues to explore its full therapeutic potential across these areas .
The development of BTK inhibitors originated from foundational research on X-linked agammaglobulinemia (XLA), a genetic disorder caused by mutations in the BTK gene leading to absent or reduced mature B cells [9]. BTK, identified in 1993 as a member of the TEC family kinases, plays a critical role in B-cell development, differentiation, and activation through its involvement in BCR signaling [9] [10]. The first-generation BTK inhibitor, ibrutinib, demonstrated unprecedented efficacy in B-cell malignancies by irreversibly binding to Cys481 but exhibited off-target effects against other kinases with homologous cysteine residues, including EGFR, ITK, and TEC [2] [9]. This limitation spurred development of second-generation inhibitors with improved selectivity profiles, including spebrutinib [9] [10].
Spebrutinib was discovered through rational drug design by Avila Therapeutics (later acquired by Celgene) to optimize binding specificity for BTK [2] [7]. Preclinical characterization revealed its sub-nanomolar inhibitory concentration (IC₅₀ < 0.5 nM) against BTK and significantly reduced activity against off-target kinases compared to ibrutinib [4] [7] [10]. In biochemical assays, spebrutinib demonstrated >1,400-fold selectivity over other kinases, attributed to its structural optimization for the BTK active site [7] [10]. The compound progressed to clinical trials based on robust preclinical data showing inhibition of BCR signaling in lymphoma cell lines and efficacy in collagen-induced arthritis models, suggesting applications beyond oncology in autoimmune conditions like rheumatoid arthritis [3] [7].
Table 1: Structural and Biochemical Properties of Spebrutinib
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₂FN₅O₃ | [5] [8] |
Molecular Weight | 423.45 g/mol | [5] [8] |
CAS Registry Number | 1202757-89-8 | [5] [8] |
IC₅₀ (BTK Inhibition) | < 0.5 nM | [4] [7] |
Selectivity (vs. other kinases) | >1,400-fold | [7] [10] |
Hydrogen Bond Acceptors | 7 | [8] |
Hydrogen Bond Donors | 3 | [8] |
Rotatable Bonds | 11 | [8] |
Topological Polar Surface Area | 97.4 Ų | [8] |
Spebrutinib features a tripartite molecular architecture comprising: (1) an acrylamide warhead enabling covalent bond formation with Cys481, (2) a pyrimidine-4-amine hinge-binding motif that occupies the ATP-binding pocket, and (3) a 4-(2-methoxyethoxy)aniline substituent extending into the hydrophobic back pocket of BTK [1] [2] [5]. This configuration facilitates optimal interactions with key BTK residues: the pyrimidine ring forms hydrogen bonds with Met477 at the hinge region, while the acrylamide moiety undergoes Michael addition with the thiol group of Cys481 [2] [5]. The methoxyethoxy side chain enhances solubility and contributes to pharmacokinetic properties [1].
Metabolically, spebrutinib undergoes extensive biotransformation, generating 14 phase I metabolites identified in rat liver microsomes, primarily through oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction [1]. Crucially, the acrylamide moiety serves as a structural alert for toxicity, leading to reactive intermediates including glycidamide and aldehyde species that form adducts with trapping agents (e.g., glutathione, cyanide) [1]. Characterization via LC-MS/MS identified four cyanide adducts, six glutathione conjugates, and three methoxylamine adducts, implicating pathways involving iminium, iminoquinone, and aldehyde intermediates [1].
Functional studies demonstrate spebrutinib's inhibition of BTK-dependent signaling cascades. In human B-cells, it dose-dependently inhibits B-cell proliferation (EC₅₀ = 3 nM) and phospholipase Cγ (PLCγ) phosphorylation (EC₅₀ = 8 nM), a downstream effector of BTK [3] [7]. Additionally, it suppresses FcγR-mediated cytokine production in macrophages and osteoclast differentiation, highlighting its pleiotropic effects on immune and inflammatory pathways [3].
Table 2: Major Metabolic Pathways and Reactive Intermediates of Spebrutinib
Metabolic Pathway | Primary Metabolites/Adducts | Detection Method | Key Findings |
---|---|---|---|
Oxidation | 14 phase I metabolites | LC-MS/MS | Includes hydroxylated and defluorinated species |
Cyanide Trapping | 4 iminium adducts | LC-MS/MS | Indicates iminium ion formation |
Glutathione Conjugation | 6 GSH adducts | LC-MS/MS | Forms via glycidamide and aldehyde intermediates |
Methoxylamine Trapping | 3 methoxylamine adducts | LC-MS/MS | Confirms aldehyde intermediate generation |
Epoxidation | Glycidamide intermediates | DEREK software | Acrylamide moiety as structural alert |
Spebrutinib belongs to the covalent irreversible inhibitor class of BTK inhibitors, characterized by formation of a permanent covalent bond with the Cys481 residue [2] [9]. This distinguishes it from reversible inhibitors (e.g., fenebrutinib) and reversible covalent inhibitors (e.g., rilzabrutinib) that employ alternative mechanisms for transient BTK inhibition [10]. Its pharmacological action centers on suppressing BCR signaling by preventing BTK-mediated phosphorylation of PLCγ2, thereby inhibiting calcium mobilization, NF-κB activation, and B-cell proliferation [3] [9].
Specificity profiling reveals spebrutinib's high selectivity for BTK within the kinome. In vitro kinase panels demonstrated minimal activity against kinases lacking the conserved cysteine residue homologous to Cys481, including JAK3, EGFR, and SRC family kinases [2] [7]. However, it exhibits cross-reactivity with other TEC family kinases (e.g., ITK, BMX) that possess the analogous cysteine residue [2] [9]. This selective inhibition profile translates to functional specificity: spebrutinib blocks B-cell activation and proliferation without significantly affecting T-cell function at therapeutic concentrations [3]. In human primary cells, it inhibits B-cell proliferation (EC₅₀ = 3 nM) with 100-fold lower potency against T-cell proliferation (EC₅₀ = 300 nM), confirming its lymphocyte subset selectivity [3].
Comparative analyses with other BTK inhibitors highlight spebrutinib's distinct pharmacological niche. While sharing the acrylamide warhead with ibrutinib, structural optimization yields enhanced selectivity; unlike ibrutinib, it does not inhibit EGFR or HER2 at clinically relevant concentrations [7] [9]. However, its selectivity profile remains less refined than later-generation inhibitors like acalabrutinib, which features a pyrazolo[3,4-d]pyrimidine scaffold engineered to minimize off-target interactions [9] [10].
The development trajectory of spebrutinib spans foundational research to advanced clinical evaluation, reflecting evolving understanding of BTK inhibition. Key milestones include:
2011: Avila Therapeutics initiates Phase I clinical trials (NCT01351935) for spebrutinib in relapsed/refractory B-cell non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia [5] [7]. This first-in-human study demonstrated 83% median BTK occupancy in peripheral blood and established pharmacokinetic-pharmacodynamic relationships [3].
2012: Celgene acquires Avila Therapeutics, accelerating spebrutinib's clinical development across multiple indications [2]. Preclinical data presentation at the American Chemical Society meeting highlights its covalent binding mechanism and selectivity profile [7].
2013: Expansion into autoimmune indications begins with a Phase 2a trial (NCT01975610) in rheumatoid arthritis patients on background methotrexate therapy [3] [6]. This study reported 41.7% ACR20 response vs. 21.7% for placebo at week 4, correlating with reduced serum CXCL13, MIP-1β, and CTX-I biomarkers [3].
2014: Spebrutinib receives EU orphan drug designation for chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), recognizing its potential in these underserved populations [2] [6]. Phase Ib trials commence in diffuse large B-cell lymphoma (DLBCL) [7].
2016: Detailed metabolism and bioactivation studies characterize 14 phase I metabolites and multiple reactive intermediates, elucidating metabolic pathways and structural alerts [1]. A Phase 1b trial in combination with rituximab and CC-122/CC-223 for DLBCL and follicular lymphoma begins [1].
2020: Clinical development culminates with discontinuation in oncology indications following portfolio prioritization by Celgene (acquired by Bristol-Myers Squibb) [6] [7]. Research focus shifts to mechanistic studies of its metabolic fate and reactive intermediate formation [1].
Table 3: Key Clinical Development Milestones for Spebrutinib
Year | Milestone | Significance | Reference |
---|---|---|---|
2011 | Phase I trial initiation (NCT01351935) | First-in-human study in B-cell malignancies | [5] [7] |
2012 | Acquisition by Celgene | Accelerated development resources | [2] |
2013 | Phase 2a trial in rheumatoid arthritis | Proof-of-concept in autoimmune disease | [3] [6] |
2014 | EU orphan drug designation for CLL/SLL | Regulatory recognition for unmet medical need | [2] [6] |
2016 | Phase Ib combination trials initiation | Explored synergy with immunomodulatory agents | [1] |
2020 | Discontinuation of oncology development | Portfolio prioritization post-acquisition | [6] [7] |
Despite discontinuation of clinical development, spebrutinib remains a valuable tool compound for studying BTK biology and covalent inhibition principles. Its comprehensive metabolic characterization established methodologies for assessing reactive intermediate formation in acrylamide-containing kinase inhibitors, informing safety assessments of subsequent candidates [1]. The compound's trajectory exemplifies the challenges in translating potent enzymatic inhibition to therapeutic success, balancing efficacy, selectivity, and metabolic stability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7